3-Nitro-2-pyridyl disulfide
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Overview
Description
3-Nitro-2-pyridyl disulfide: is an organic compound that features a pyridine ring substituted with a nitro group and a disulfide linkage. This compound is known for its utility in various chemical and biological applications, particularly in the formation of disulfide bonds and as a thiol-protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Disulfide Ligation: One method involves the use of 3-nitro-2-pyridinesulfenyl chloride in solid-phase disulfide ligation to prepare disulfide peptides from cysteine-containing peptide fragments.
Oxidative Coupling of Thiols: Another common method is the oxidative coupling of thiols using molecular oxygen as an oxidant.
Industrial Production Methods: Industrial production methods for 3-nitro-2-pyridyl disulfide typically involve large-scale oxidative coupling reactions, where thiols are oxidized to form disulfides under controlled conditions. The use of molecular oxygen as an oxidant is preferred due to its non-toxic and abundant nature .
Chemical Reactions Analysis
Types of Reactions:
Thiol-Disulfide Exchange: 3-Nitro-2-pyridyl disulfide readily undergoes thiol-disulfide exchange reactions, where it reacts with thiol groups to form mixed disulfides.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Common Reagents and Conditions:
Thiol-Disulfide Exchange: Typically involves the use of thiol-containing compounds under mild conditions.
Oxidation: Requires oxidizing agents such as molecular oxygen or other oxidants.
Major Products:
Mixed Disulfides: Formed from thiol-disulfide exchange reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used in the synthesis of cyclic and unsymmetrical disulfides, particularly in peptide chemistry.
Polymeric Materials: Incorporated into redox-responsive polymers for biomedical applications.
Biology and Medicine:
Drug Delivery: Utilized in the fabrication of drug delivery vehicles due to its redox-responsive nature.
Diagnostic Interfaces: Employed in the development of diagnostic tools and interfaces.
Industry:
Vulcanization: Applied in the vulcanization process in the rubber industry.
Protein Stabilization: Used in the folding and stabilization of proteins.
Mechanism of Action
The primary mechanism of action for 3-nitro-2-pyridyl disulfide involves thiol-disulfide exchange reactions. The compound reacts with thiol groups to form mixed disulfides, which can then undergo further reactions. This mechanism is particularly useful in the reversible conjugation of therapeutic agents and the formation of redox-responsive materials .
Comparison with Similar Compounds
Di(2-pyridyl) disulfide: Another pyridyl disulfide compound that undergoes similar thiol-disulfide exchange reactions.
2-Pyridyl disulfide: Known for its use in cross-coupling reactions and thiol-disulfide exchange.
Uniqueness: 3-Nitro-2-pyridyl disulfide is unique due to the presence of the nitro group, which enhances its reactivity and stability in various chemical reactions. This makes it particularly useful in peptide synthesis and the development of redox-responsive materials .
Properties
IUPAC Name |
2-(methyldisulfanyl)-3-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S2/c1-11-12-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJBMWFBWHJKTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSC1=C(C=CC=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002828 |
Source
|
Record name | 2-(Methyldisulfanyl)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701002828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82650-28-0 |
Source
|
Record name | 3-Nitro-2-pyridyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082650280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methyldisulfanyl)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701002828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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